molecular formula C10H11NO3 B1391619 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1086380-48-4

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1391619
CAS RN: 1086380-48-4
M. Wt: 193.2 g/mol
InChI Key: RTDBSIZBLCKNOZ-UHFFFAOYSA-N
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Description

The compound “7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a type of benzoxazine . Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring .


Molecular Structure Analysis

The molecular structure of benzoxazines has been analyzed using methods such as Single-Crystal X-ray Diffraction (SC-XRD) . The InChI code for a similar compound, methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, is 1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 .


Chemical Reactions Analysis

Benzoxazines undergo various chemical reactions. For example, in the presence of NaH, a benzoxazine compound has been cyclized to a pyrrolo[2,1][1,4]benzoxazine ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazines vary. For instance, the molecular weight of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.2 . The InChI code for this compound is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) .

Scientific Research Applications

Pharmacological Activity and Molecular Structure Relationships

3,4-dihydro-2H-1,4-benzoxazine derivatives have been studied for their pharmacological potential. For instance, the synthesis and evaluation of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed their potential as serotonin-3 (5-HT3) receptor antagonists. These compounds displayed significant receptor binding and antagonistic activities, with specific modifications at the 2 position of the benzoxazine ring enhancing these activities. The introduction of certain substituents was found to contribute to the long-lasting receptor antagonistic activity, offering insights into the structural requirements for receptor interaction (Kuroita et al., 1996).

Potential in Cardiovascular Therapeutics

The cardiovascular effects of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives were explored, revealing their potential as antihypertensive agents. These compounds showed affinities for imidazoline binding sites and adrenergic receptors, with some of them significantly affecting mean arterial blood pressure and heart rate in hypertensive rats. This suggests their potential use in cardiovascular therapeutics (Touzeau et al., 2003).

Neuroprotective Potential

Certain benzoxazine derivatives have demonstrated neuroprotective properties. For example, antioxidant 8-alkylamino-1,4-benzoxazines prevented a decrease in ATP levels caused by hypoxia in astrocytes and offered significant protection in a model of brain damage mimicking the lesions underlying cerebral palsy. This indicates the potential of these derivatives in managing and preventing neurodegenerative diseases (Largeron et al., 2001).

Anticonvulsant Properties

Investigations into the anticonvulsant properties of 4-(3,4-dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid and its derivatives demonstrated their stability and resistance to enzymatic hydrolysis. These compounds showed significant anticonvulsive activity without altering animal behavior, indicating their potential as GABA mimetic drugs. The ability of these drugs to cross the blood-brain barrier supports their use as novel antidiabetic drugs (Capasso & Gallo, 2009).

Safety and Hazards

Safety information for benzoxazines suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-2-3-7-8(4-6)14-9(5-11-7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDBSIZBLCKNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Synthesis routes and methods

Procedure details

To the suspension of ethyl 7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (8.5 g, 38.5 mmol) in water (60 mL) was added NaOH (3.8 g, 96.1 mmol). The suspension was stirred at 100° C. for 30 min under N2 atmosphere. The reaction was cooled to room temperature and acidified to pH 2 with conc. HCl. The resulting precipitate was filtered, washed with water and dried to obtain 7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (5.1 g, 68.7%). 1H NMR (400 MHz, DMSO-d6) δ 6.51 (s, 1H), 6.46-6.41 (m, 2H), 5.60 (br s, 1H), 4.73 (t, J=3.6 Hz, 1H), 3.33-3.31 (m, 2H), 2.10 (s, 3H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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